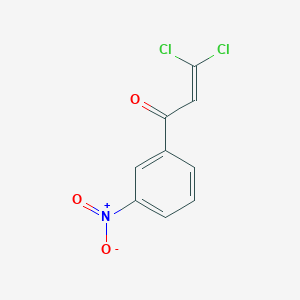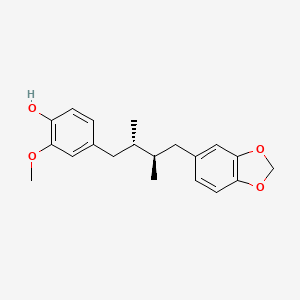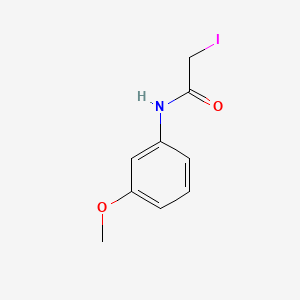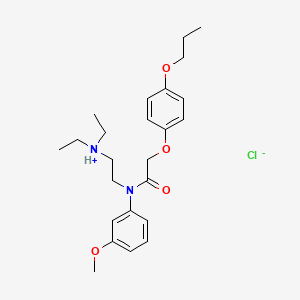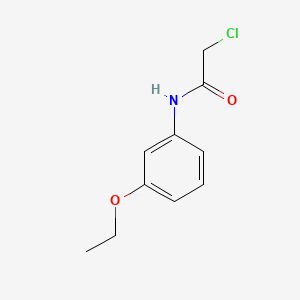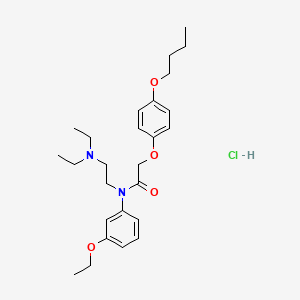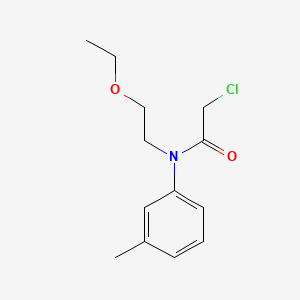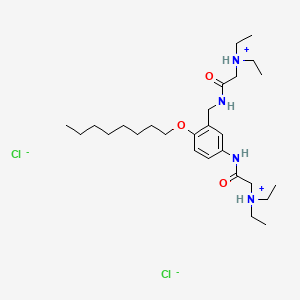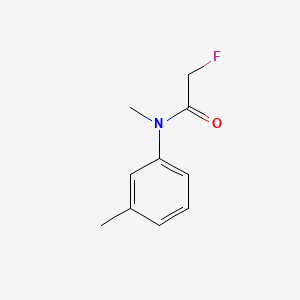
Maltopentaosa (Maltopentosa)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maltopentaose is a naturally occurring oligosaccharide and endogenous metabolite composed of five α-1,4-linked glucose molecules . It is the shortest chain pentasaccharide categorized under maltodextrin . It is commonly used in research, biochemical enzyme assays, and in vitro diagnostic analysis .
Molecular Structure Analysis
The molecular formula of Maltopentaose is C30H52O26 . It has a molecular weight of 828.72 . The structure contains 24 defined stereocentres .
Physical And Chemical Properties Analysis
It is stable under recommended storage conditions for more than 2 years . It is chemically insoluble in water but can be fermented by some microorganisms . It is stable under acidic conditions but decomposes under alkaline conditions .
Aplicaciones Científicas De Investigación
Adaptación al frío y conversión del almidón
Se ha encontrado que las amilasas formadoras de maltopentaosa tienen altas actividades catalíticas a bajas temperaturas, lo que permite una conversión eficiente y específica del almidón a maltopentaosa funcional a temperatura ambiente . Esto tiene amplias aplicaciones en los campos de la alimentación, la medicina y la farmacia . Por ejemplo, se encontró que la enzima SdG5A de Saccharophagus degradans conservaba el 27,8% de su actividad máxima a 0 ℃ y podía producir el 48,6% de maltopentaosa a temperatura ambiente .
Flexibilidad estructural
La estructura de las amilasas formadoras de maltopentaosa, como SdG5A, se ha estudiado por su alta flexibilidad, particularmente en la región del enlace C-terminal-SBD . Se cree que esta flexibilidad es un componente crítico para la adaptación al frío de la enzima .
Tolerancia a la sal
Las amilasas formadoras de maltopentaosa también exhiben una tolerancia a la sal excepcional. Por ejemplo, la enzima SdG5A conservó aproximadamente el 30% de su actividad máxima a 4°C y el 70% en 3 M NaCl . Esta propiedad es beneficiosa para aplicaciones en ambientes con altas concentraciones de sal .
Producción de componentes nutricionales y alimentarios que promueven la salud
La maltopentaosa es un importante componente nutricional y alimentario que promueve la salud . La enzima SdG5A permitió la producción altamente específica de maltopentaosa , que puede utilizarse en el desarrollo de alimentos que promueven la salud y suplementos nutricionales.
Aplicaciones industriales
Las propiedades únicas de las amilasas formadoras de maltopentaosa, como la adaptación al frío, la tolerancia a la sal y la producción específica de maltopentaosa, tienen un gran potencial para aplicaciones industriales en los campos de la alimentación, la biología y la medicina y la farmacia .
Síntesis enzimática
La maltopentaosa puede utilizarse en la síntesis enzimática de galacto-oligosacáridos . Este proceso se realiza generalmente a altas concentraciones iniciales de sustrato para obtener rendimientos más altos .
Mecanismo De Acción
Target of Action
Maltopentaose, also known as Amylopentaose, is a naturally occurring oligosaccharide composed of five α-1,4-linked glucose molecules . It primarily targets enzymes such as Glucan 1,4-alpha-maltotetraohydrolase in Pseudomonas stutzeri and Neopullulanase 2 in Thermoactinomyces vulgaris . These enzymes are involved in the breakdown of complex carbohydrates.
Mode of Action
Maltopentaose interacts with its target enzymes by serving as a substrate. The enzymes then catalyze the hydrolysis of 1,4-alpha-D-glucosidic linkages in maltopentaose, leading to the production of glucose and smaller maltodextrins .
Biochemical Pathways
The action of maltopentaose primarily affects the carbohydrate metabolism pathway. When maltopentaose is broken down by the target enzymes, it results in the production of glucose and smaller maltodextrins. These products can then enter various biochemical pathways for further metabolism, contributing to energy production and other cellular processes .
Pharmacokinetics
Its metabolism likely involves enzymatic breakdown into glucose and smaller maltodextrins, which can then be further metabolized or excreted .
Result of Action
The enzymatic breakdown of maltopentaose leads to the production of glucose and smaller maltodextrins. This process contributes to energy production and other cellular processes. In particular, maltopentaose is essential in medical and pharmaceutical fields for its use as a dietary nutrient for patients having renal failure or calorie deprivation and as a diagnostic reagent for the detection of α-amylase in serum and urine .
Action Environment
The action of maltopentaose can be influenced by environmental factors such as temperature and salt concentration. For instance, cold-adapted maltopentaose-forming amylases have relatively high catalytic activities at low temperatures and enable an efficient and specific conversion of starch to functional maltopentaose at room temperature . This suggests that the action of maltopentaose can be optimized in certain environmental conditions for broad applications in food, medical, and pharmaceutical fields .
Análisis Bioquímico
Biochemical Properties
Maltopentaose interacts with various enzymes and proteins. For instance, it is recognized by cytosolic maltodextrin phosphorylase, which forms glucose-1-phosphate (G1P) and a maltodextrin that is one glucosyl unit smaller . This interaction plays a crucial role in the conversion of maltose to glucose and G1P .
Cellular Effects
Maltopentaose has significant effects on various types of cells and cellular processes. For instance, it enhances the α-amylase synthesis rate in Bacillus stearothermophilus . This indicates that maltopentaose can influence cell function by modulating enzyme synthesis.
Molecular Mechanism
The mechanism of action of maltopentaose involves its interaction with enzymes at the molecular level. For instance, it is recognized by cytosolic maltodextrin phosphorylase, leading to the formation of G1P and a maltodextrin that is one glucosyl unit smaller . This suggests that maltopentaose exerts its effects through enzyme activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of maltopentaose can change over time. For instance, it has been observed that maltopentaose enhances the α-amylase synthesis rate in Bacillus stearothermophilus . This suggests that maltopentaose may have long-term effects on cellular function.
Metabolic Pathways
Maltopentaose is involved in various metabolic pathways. For instance, it is recognized by cytosolic maltodextrin phosphorylase, leading to the formation of G1P and a maltodextrin that is one glucosyl unit smaller . This suggests that maltopentaose interacts with enzymes and cofactors in metabolic pathways.
Propiedades
IUPAC Name |
4-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O26/c31-1-7(37)13(39)23(8(38)2-32)53-28-20(46)16(42)25(10(4-34)50-28)55-30-22(48)18(44)26(12(6-36)52-30)56-29-21(47)17(43)24(11(5-35)51-29)54-27-19(45)15(41)14(40)9(3-33)49-27/h1,7-30,32-48H,2-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCUPROCOFFUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865724 |
Source


|
| Record name | Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


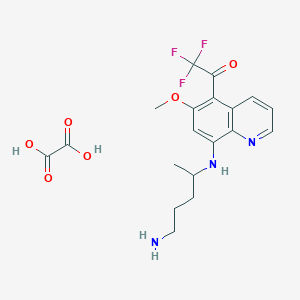

![6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride](/img/structure/B1675866.png)
